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Compound of Interest

Compound Name: Hexamethylacetone

CAS No.: 815-24-7

Cat. No.: B1294621

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Hexamethylacetone (also known as 2,2,4,4-Tetramethyl-3-pentanone), a sterically hindered

ketone of interest in organic synthesis and medicinal chemistry. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for compound identification, purity assessment, and

structural elucidation.

Spectroscopic Data Summary
The quantitative spectroscopic data for Hexamethylacetone are summarized in the tables

below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecular symmetry of Hexamethylacetone, its NMR spectra are remarkably

simple, exhibiting single peaks in both ¹H and ¹³C NMR.
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Table 1: ¹H NMR Spectroscopic Data for Hexamethylacetone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.28 Singlet 18H (CH₃)₃C-

Table 2: ¹³C NMR Spectroscopic Data for Hexamethylacetone

Chemical Shift (δ) ppm Assignment

~220 C=O

~45 C(CH₃)₃

~28 C(CH₃)₃

Infrared (IR) Spectroscopy
The IR spectrum of Hexamethylacetone is dominated by a strong absorption band

characteristic of the carbonyl group.

Table 3: Key IR Absorption Bands for Hexamethylacetone

Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (sp³)

~1680 Strong C=O stretch (ketone)

~1470 Medium C-H bend (CH₃)

~1370 Medium C-H bend (tert-butyl)

Mass Spectrometry (MS)
The mass spectrum of Hexamethylacetone provides key information about its molecular

weight and fragmentation pattern.
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Table 4: Mass Spectrometry Data for Hexamethylacetone

m/z Relative Abundance (%) Proposed Fragment

142 ~5 [M]⁺ (Molecular Ion)

85 ~20 [M - C₄H₉]⁺

57 100 [C₄H₉]⁺ (tert-butyl cation)

41 ~60 [C₃H₅]⁺

29 ~30 [C₂H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of Hexamethylacetone in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters (Typical):

Spectrometer: 300-500 MHz

Pulse Program: Standard single-pulse sequence

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds
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Spectral Width: 0-15 ppm

¹³C NMR Acquisition Parameters (Typical):

Spectrometer: 75-125 MHz

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 128 or more, depending on concentration

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy (Neat Liquid)
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a single drop of neat Hexamethylacetone directly onto the center of the ATR crystal.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone)

and a soft, non-abrasive wipe after the measurement.

Mass Spectrometry (Electron Ionization)
Introduce a small amount of Hexamethylacetone into the mass spectrometer, typically via a

direct insertion probe or by injection into a gas chromatograph (GC-MS).

The sample is vaporized and then ionized using a standard electron impact (EI) source,

typically at 70 eV.

The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Hexamethylacetone.
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Spectroscopic analysis workflow for Hexamethylacetone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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